4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one
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Overview
Description
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one is an organic compound that belongs to the class of oxanones These compounds are characterized by a six-membered ring containing an oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one typically involves the following steps:
Formation of the oxanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of phenylmethoxy groups: This step may involve the use of phenylmethanol and suitable reagents to attach the phenylmethoxy groups to the oxanone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to convert the ketone group to an alcohol.
Substitution: The phenylmethoxy groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Reagents like halogens or nucleophiles might be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for certain biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(phenylmethoxy)-6-methyl-oxan-2-one: Similar structure but with a methyl group instead of a phenylmethoxymethyl group.
4,5-Dimethoxy-6-(phenylmethoxymethyl)oxan-2-one: Similar structure but with methoxy groups instead of phenylmethoxy groups.
Uniqueness
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one is unique due to the presence of multiple phenylmethoxy groups, which may impart distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-25,27H,16-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRGBAJBRHEMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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